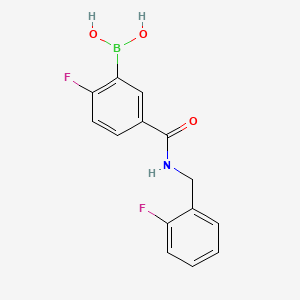![molecular formula C13H15BrClNO3 B12843136 4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine](/img/structure/B12843136.png)
4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine is a chemical compound with the molecular formula C13H15BrClNO3 and a molecular weight of 348.62 g/mol . This compound is characterized by the presence of bromine, chlorine, and a benzo[1,4]oxazine ring structure, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzo[1,4]oxazine derivative.
Bromination and Chlorination:
Boc Protection: The Boc (tert-butoxycarbonyl) group is introduced to protect the nitrogen atom in the oxazine ring. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen and other atoms in the ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling: Palladium catalysts (Pd(PPh3)4) with boronic acids or esters in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted benzo[1,4]oxazine derivatives with different aryl or alkyl groups.
Aplicaciones Científicas De Investigación
4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide: This compound shares a similar benzo ring structure with halogen substitutions.
Other Benzo[1,4]oxazine Derivatives: Compounds with different substituents on the benzo[1,4]oxazine ring, such as 4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine.
Uniqueness
This compound is unique due to its specific combination of bromine, chlorine, and Boc-protected nitrogen, which provides distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C13H15BrClNO3 |
|---|---|
Peso molecular |
348.62 g/mol |
Nombre IUPAC |
tert-butyl 8-bromo-6-chloro-2,3-dihydro-1,4-benzoxazine-4-carboxylate |
InChI |
InChI=1S/C13H15BrClNO3/c1-13(2,3)19-12(17)16-4-5-18-11-9(14)6-8(15)7-10(11)16/h6-7H,4-5H2,1-3H3 |
Clave InChI |
QYEBJXKAUCGPGN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCOC2=C1C=C(C=C2Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


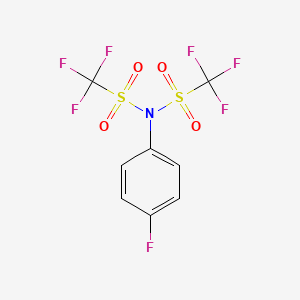
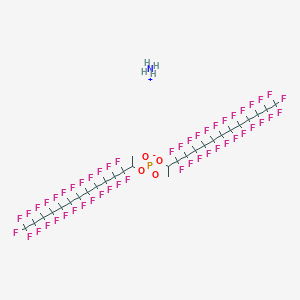
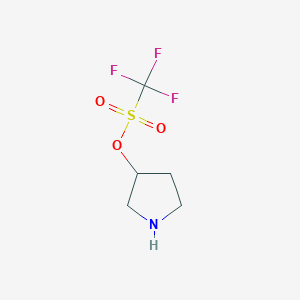
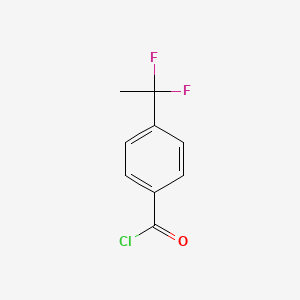
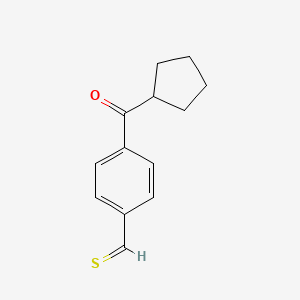
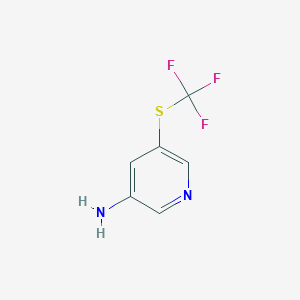
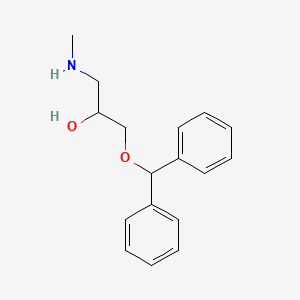
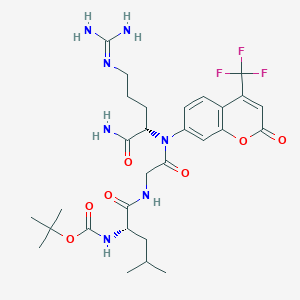
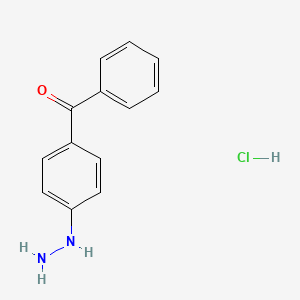
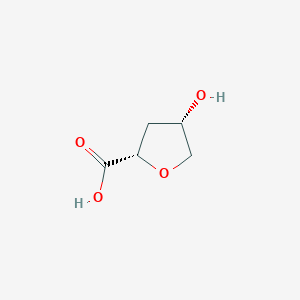
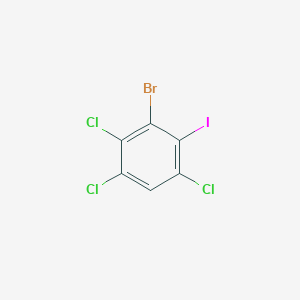
![2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-dimethylethen-1-amine)](/img/structure/B12843111.png)
